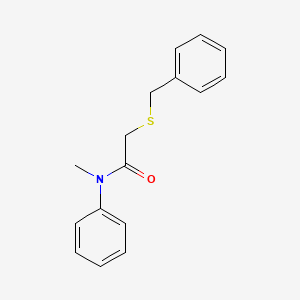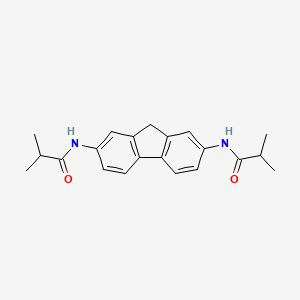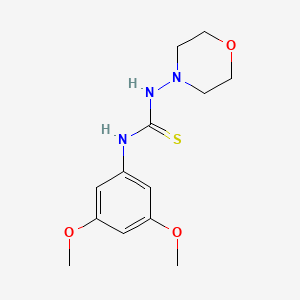
2-(2-chlorophenoxy)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-cyclohexylacetamide, also known as CPP-ACP, is a novel dental remineralizing agent that has shown promising results in the prevention and treatment of dental caries. CPP-ACP is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP) that has been extensively studied for its ability to stabilize ACP, enhance enamel remineralization, and inhibit demineralization.
Mécanisme D'action
2-(2-chlorophenoxy)-N-cyclohexylacetamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization and enhance remineralization. It also helps to stabilize ACP, which is a highly reactive form of calcium phosphate that is easily dissolved in acidic environments. 2-(2-chlorophenoxy)-N-cyclohexylacetamide can also inhibit the growth of bacteria that cause dental caries by disrupting their ability to adhere to the tooth surface.
Biochemical and physiological effects:
2-(2-chlorophenoxy)-N-cyclohexylacetamide has been shown to have a range of biochemical and physiological effects on the tooth surface. It can enhance the uptake of calcium and phosphate ions, increase the concentration of mineral ions in saliva, and reduce the formation of dental plaque. 2-(2-chlorophenoxy)-N-cyclohexylacetamide can also help to repair and strengthen damaged enamel, making it more resistant to acid attack.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-cyclohexylacetamide has several advantages for use in lab experiments, including its ability to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque. However, it is important to note that 2-(2-chlorophenoxy)-N-cyclohexylacetamide is a complex mixture of compounds that can be difficult to synthesize and purify. It is also important to ensure that the concentration of 2-(2-chlorophenoxy)-N-cyclohexylacetamide used in experiments is appropriate for the specific application.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclohexylacetamide, including:
1. Investigating the effectiveness of 2-(2-chlorophenoxy)-N-cyclohexylacetamide in preventing and treating dental caries in clinical trials.
2. Developing new formulations of 2-(2-chlorophenoxy)-N-cyclohexylacetamide that can be used in a wider range of dental products.
3. Studying the antibacterial properties of 2-(2-chlorophenoxy)-N-cyclohexylacetamide and its potential use in treating other oral infections.
4. Investigating the potential of 2-(2-chlorophenoxy)-N-cyclohexylacetamide for use in other areas of medicine, such as bone regeneration and wound healing.
5. Developing new methods for synthesizing and purifying 2-(2-chlorophenoxy)-N-cyclohexylacetamide to improve its effectiveness and reduce costs.
In conclusion, 2-(2-chlorophenoxy)-N-cyclohexylacetamide is a promising dental remineralizing agent that has shown great potential for preventing and treating dental caries. Its ability to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque make it a valuable tool in the fight against dental caries. Further research is needed to fully explore the potential of 2-(2-chlorophenoxy)-N-cyclohexylacetamide and its applications in dentistry and other areas of medicine.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-cyclohexylacetamide can be synthesized by the reaction of casein phosphopeptides with calcium and phosphate ions in the presence of cyclohexylamine and chloroacetic acid. The resulting complex is a white, water-soluble powder that can be used in various dental formulations such as toothpaste, mouthwash, and chewing gum.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-cyclohexylacetamide has been extensively studied in the field of dental research for its ability to prevent and treat dental caries. It has been shown to enhance enamel remineralization, inhibit demineralization, and reduce the formation of dental plaque. 2-(2-chlorophenoxy)-N-cyclohexylacetamide has also been studied for its antibacterial properties and its ability to enhance the effectiveness of fluoride in preventing dental caries.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAFQHHGQVGCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)



![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)